molecular formula C22H20N2O6 B12904507 Dimethyl 4,4'-[(2,4-dioxopyrimidine-1,3(2h,4h)-diyl)dimethanediyl]dibenzoate CAS No. 4113-94-4

Dimethyl 4,4'-[(2,4-dioxopyrimidine-1,3(2h,4h)-diyl)dimethanediyl]dibenzoate

Cat. No.: B12904507
CAS No.: 4113-94-4
M. Wt: 408.4 g/mol
InChI Key: BUKOHVGMKUNCGR-UHFFFAOYSA-N
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Description

Dimethyl 4,4’-((2,4-dioxopyrimidine-1,3(2H,4H)-diyl)bis(methylene))dibenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core, which is a heterocyclic aromatic organic compound similar to pyridine. The presence of ester groups and benzene rings in its structure suggests its utility in organic synthesis and potential biological activities.

Preparation Methods

The synthesis of Dimethyl 4,4’-((2,4-dioxopyrimidine-1,3(2H,4H)-diyl)bis(methylene))dibenzoate typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Pyrimidine Core: This can be achieved through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.

    Introduction of Benzene Rings: The benzene rings can be introduced via Friedel-Crafts acylation, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Esterification: The final step involves esterification, where carboxylic acid groups are converted to ester groups using methanol and an acid catalyst.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Dimethyl 4,4’-((2,4-dioxopyrimidine-1,3(2H,4H)-diyl)bis(methylene))dibenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles like amines or thiols replace the methoxy groups, forming amides or thioesters.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Dimethyl 4,4’-((2,4-dioxopyrimidine-1,3(2H,4H)-diyl)bis(methylene))dibenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

    Medicine: It may be investigated for its pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: The compound can be used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of Dimethyl 4,4’-((2,4-dioxopyrimidine-1,3(2H,4H)-diyl)bis(methylene))dibenzoate depends on its interaction with molecular targets. The pyrimidine core can interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The ester groups may undergo hydrolysis, releasing active metabolites that exert biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Dimethyl 4,4’-((2,4-dioxopyrimidine-1,3(2H,4H)-diyl)bis(methylene))dibenzoate can be compared with similar compounds like:

    Di-tert-butyl 5-methyl-2,4-dioxopyrimidine-1,3(2H,4H)-dicarboxylate: This compound has a similar pyrimidine core but different ester groups, leading to variations in reactivity and applications.

    Dimethyl 2,4-dioxo-1,3-diazine-5,6-dicarboxylate: Another pyrimidine derivative with different substituents, affecting its chemical and biological properties.

Properties

CAS No.

4113-94-4

Molecular Formula

C22H20N2O6

Molecular Weight

408.4 g/mol

IUPAC Name

methyl 4-[[3-[(4-methoxycarbonylphenyl)methyl]-2,4-dioxopyrimidin-1-yl]methyl]benzoate

InChI

InChI=1S/C22H20N2O6/c1-29-20(26)17-7-3-15(4-8-17)13-23-12-11-19(25)24(22(23)28)14-16-5-9-18(10-6-16)21(27)30-2/h3-12H,13-14H2,1-2H3

InChI Key

BUKOHVGMKUNCGR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2C=CC(=O)N(C2=O)CC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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